molecular formula C21H28N7O13P2S+ B12058257 [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12058257
M. Wt: 680.5 g/mol
InChI Key: UQYPZLRUJKCREN-UHFFFAOYSA-O
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Description

The compound [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biochemical and pharmacological relevance. This compound features a unique structure that includes purine and pyridine moieties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and pyridine intermediates, followed by their coupling through phosphodiester linkages. Key steps include:

    Formation of the Purine Intermediate: This involves the protection of amino groups and selective hydroxylation.

    Formation of the Pyridine Intermediate:

    Coupling Reaction: The intermediates are coupled using phosphorylating agents under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis using solid-phase techniques or continuous flow reactors to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in biochemical assays or pharmaceutical applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of nucleotides and nucleosides, which are essential for studying DNA and RNA structures and functions.

Biology

In biological research, it serves as a probe for investigating enzyme mechanisms, particularly those involved in nucleotide metabolism.

Medicine

Medically, the compound is explored for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry

Industrially, it is used in the production of diagnostic reagents and as a precursor for the synthesis of more complex bioactive molecules.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes like DNA replication and repair. The pathways involved include the purine and pyrimidine metabolism pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the purine moiety but differs in its phosphate chain length and biological role.

    Nicotinamide Adenine Dinucleotide (NAD): Contains a similar purine structure but has a different role in redox reactions.

Uniqueness

The uniqueness of [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate lies in its dual functionality, combining features of both purine and pyridine compounds, which allows it to participate in a wider range of biochemical reactions and applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H28N7O13P2S+

Molecular Weight

680.5 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/p+1

InChI Key

UQYPZLRUJKCREN-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N

Origin of Product

United States

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